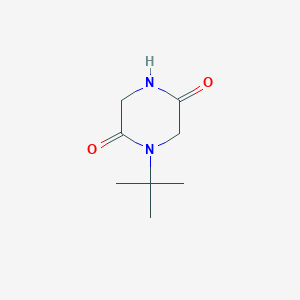

1-Tert-butylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)10-5-6(11)9-4-7(10)12/h4-5H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHALEBOUNOUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(=O)NCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Tert Butylpiperazine 2,5 Dione

Strategic Approaches to the Synthesis of the Piperazine-2,5-dione Ring System

The synthesis of the piperazine-2,5-dione ring, also known as a 2,5-diketopiperazine (DKP), can be achieved through various strategic approaches, primarily involving the cyclization of linear dipeptide precursors or building upon a pre-existing core. csu.edu.auchemrxiv.org The choice of strategy often depends on the desired substitution pattern and stereochemistry.

The construction of the 1-tert-butylpiperazine-2,5-dione scaffold typically involves a multi-step sequence. A common method begins with the coupling of appropriately protected amino acids to form a linear dipeptide. nih.gov For instance, an N-Boc protected amino acid can be coupled with an amino acid methyl or tert-butyl ester. nih.govresearchgate.net This is followed by a deprotection-cyclization step to form the six-membered ring.

Another approach involves building the ring from non-amino acid precursors. For example, a synthetic route can start from diethanolamine, which undergoes chlorination, Boc protection, and finally, aminolysis and cyclization to form the N-Boc piperazine (B1678402) ring. google.com While this provides the basic piperazine structure, further oxidation steps would be required to achieve the 2,5-dione functionality. A more direct, albeit for different substitution patterns, involves the intermolecular cyclization of two molecules of an N-aryl-2-chloroacetamide in the presence of a base like sodium isopropoxide. researchgate.net

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the amine functionality of amino acids. nih.gov

The Boc group serves several critical functions:

Activation and Coupling: It allows for the selective activation of the carboxylic acid group of one amino acid for amide bond formation with a second amino acid ester, without self-polymerization. nih.gov

Prevention of Premature Cyclization: In dipeptide precursors, particularly those with C-terminal methyl or ethyl esters, the N-Boc group can prevent premature or undesired cyclization. nih.gov However, it's noteworthy that tert-butyl esters are sometimes used specifically to hinder cyclization under basic conditions due to steric hindrance and the poor leaving group nature of the tert-butoxy (B1229062) group. nih.gov

Controlled Deprotection: The Boc group is typically stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) or through thermal or microwave-assisted methods, which then triggers the intramolecular cyclization to form the piperazine-2,5-dione ring. nih.govresearchgate.netnih.gov

A facile protocol for synthesizing mono-Boc-protected DKPs has been developed, involving the formation of dipeptides from N-4-methoxybenzyl (PMB)-amino acids and amino acid methyl esters, followed by cyclization, Boc-protection, and subsequent PMB-deprotection. nih.gov This method provides a versatile building block for further peptide synthesis. nih.gov

Catalysis plays a significant role in both the formation and subsequent functionalization of the piperazine ring system.

Ring Formation: Palladium-catalyzed cyclization reactions are used to construct highly substituted piperazines from various diamine components and propargyl units, offering high regio- and stereochemical control. organic-chemistry.org Ruthenium catalysts have been employed for coupling diols and diamines to yield piperazines. organic-chemistry.org Furthermore, catalytic reductive cyclization of dioximes using heterogeneous catalysts like palladium on charcoal (Pd/C) can produce the piperazine skeleton. mdpi.com

C-H Functionalization: After the ring is formed, transition-metal catalysis is a powerful tool for introducing substituents directly onto the carbon framework (C–H functionalization). Methods involving rhodium, tantalum, and copper have been developed for this purpose. nih.gov For example, rhodium catalysts can facilitate the dehydrogenative carbonylation of N-(2-pyridinyl)piperazines. nih.gov Palladium catalysts are also used in Wacker-type aerobic oxidative cyclizations of alkenes to form various nitrogen heterocycles, including piperazinones. organic-chemistry.org

Controlling the three-dimensional arrangement of substituents (stereochemistry) is crucial, as different stereoisomers can have vastly different biological activities. For piperazine-2,5-diones, stereocontrol is often established by using enantiomerically pure amino acid starting materials. csu.edu.au The cyclization of a dipeptide composed of two specific amino acids dictates the stereochemistry at the C3 and C6 positions.

In post-synthetic modifications, such as the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones, the choice of catalyst can influence the diastereomeric outcome. csu.edu.au While some conditions may lead to mixtures of cis and trans isomers, specific catalysts, such as certain iridium complexes, can exhibit high selectivity. csu.edu.auchemrxiv.org The use of a chiral auxiliary, like a stereogenic α-methylbenzyl group on the distal nitrogen, can direct the stereochemical outcome of α-functionalization reactions, allowing for the separation of diastereomers. nih.gov The predominant formation of trans-isomers in some lithiation-trapping reactions is attributed to a Boc-directed equatorial lithiation to avoid steric clashes. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of piperazine-2,5-diones. researchgate.net This method offers several advantages over conventional heating, including significantly reduced reaction times, often from hours to minutes, and improved yields. researchgate.netmdpi.com

Microwave irradiation has been successfully applied to the deprotection-cyclization step of N-Boc dipeptide esters to form the DKP ring, often under solvent-free conditions or in environmentally benign solvents like water. nih.govresearchgate.netresearchgate.net This high-efficiency protocol has been shown to proceed without epimerization, thus preserving the stereochemical integrity of the chiral centers. researchgate.net The technique is suitable for both solution-phase and solid-phase synthesis, making it adaptable for creating libraries of DKP derivatives for drug discovery. nih.gov

| Starting Material | Method | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| N-Boc-dipeptide ester | Conventional Heating | Toluene, reflux | Several hours | Variable |

| N-Boc-dipeptide ester | Microwave Irradiation | Aqueous media / Solvent-free, 600W | 2-8 minutes | Excellent (often >90%) |

Post-Synthetic Modifications and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications typically target the active methylene (B1212753) groups at the C3 and C6 positions or the remaining N-H group if the starting material was a mono-N-substituted piperazinedione.

A common derivatization is the aldol (B89426) condensation with aromatic aldehydes. mdpi.comresearchgate.net By using a protected piperazine-2,5-dione, such as 1,4-diacetylpiperazine-2,5-dione, the reaction can be controlled to produce mono-arylidene derivatives. mdpi.comresearchgate.net Subsequent reaction with a different aldehyde can lead to unsymmetrical bis-arylidene products. mdpi.comresearchgate.net These unsaturated derivatives can then undergo further reactions, such as hydrogenation to produce substituted piperazine-2,5-diones with new stereocenters, or reaction with nucleophiles like malononitrile. csu.edu.aumdpi.com

Direct C-H functionalization via lithiation is another powerful strategy. researchgate.net By treating an N-Boc protected piperazine with a strong base like s-butyllithium, a lithium intermediate is formed, which can then be trapped by various electrophiles to introduce a wide range of substituents at the α-carbon positions. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehyde, base | Mono- or Bis-arylidene derivative | mdpi.com, researchgate.net |

| (Z,Z)-Bis(benzylidene)piperazine-2,5-dione | H₂, Pd/C | Bis(benzyl)piperazine-2,5-dione (cis/trans mixture) | csu.edu.au |

| N-Boc-piperazine | 1. s-BuLi/sparteine 2. Electrophile (e.g., R-X) | α-Substituted N-Boc-piperazine | researchgate.net |

| Sarcosine anhydride | 1. Bromine 2. Indole derivative | Bis-indolylpiperazine-2,5-dione | nih.gov |

Chemical Reactivity at Carbonyl Centers

The two carbonyl groups within the this compound ring are the primary sites for nucleophilic attack. However, the resonance stabilization of the amide bonds reduces their electrophilicity compared to ketones. Despite this, they can undergo reduction and addition reactions.

Reduction of the carbonyl groups in chiral 2,5-diketopiperazines can be cleanly achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄), yielding the corresponding chiral piperazines. wikipedia.org For this compound, this reaction would be expected to produce 1-tert-butylpiperazine. The conditions for such a reduction are typically harsh, requiring anhydrous solvents and careful control of the reaction.

The carbonyls can also participate in condensation reactions, such as the aldol condensation, particularly after N-acetylation. This allows for the introduction of substituents at the C-3 and C-6 positions of the ring. wikipedia.org The presence of the bulky tert-butyl group on one of the nitrogen atoms may sterically hinder the approach of nucleophiles to the adjacent carbonyl group, potentially leading to regioselective reactions at the less hindered C-5 carbonyl.

Nitrogen-Centered Reactivity and N-Alkylation Pathways

The piperazine-2,5-dione ring possesses two nitrogen atoms, one of which in the parent compound is a secondary amine and thus available for substitution. In this compound, one nitrogen is already substituted. The remaining secondary amine (at the N-4 position) can undergo N-alkylation. The most common method for N-alkylation of the lactam nitrogen in 2,5-diketopiperazines involves the use of a strong base like sodium hydride to deprotonate the nitrogen, followed by reaction with an alkyl halide. wikipedia.org However, this method can sometimes lead to side reactions like epimerization, especially with chiral centers adjacent to the nitrogen. wikipedia.org Milder conditions, such as those employing phase-transfer catalysts, have also been developed. wikipedia.org

For the synthesis of N-substituted diketopiperazines, protection strategies are often employed. For instance, a protocol for the synthesis of mono-Boc-protected DKPs has been developed, which involves a sequence of reactions starting from N-4-methoxybenzyl (PMB)-protected amino acids. acs.org This highlights the feasibility of selective N-functionalization, which could be adapted for the introduction of various substituents on the N-4 position of this compound.

| N-Alkylation Method | Reagents | Potential Issues | Reference |

| Standard Alkylation | NaH, Alkyl Halide | Epimerization | wikipedia.org |

| Phase-Transfer Catalysis | Phase-Transfer Catalyst, Base, Alkyl Halide | Milder, may reduce side reactions | wikipedia.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃(CN)) | Avoids quaternary salt formation | researchgate.net |

Cycloaddition Reactions Involving the Piperazine-2,5-dione Moiety

The piperazine-2,5-dione ring can participate in cycloaddition reactions, acting as a dienophile or as part of a diene system, although this is more commonly observed in more complex, functionalized DKP-containing natural products. baranlab.orgnih.gov For instance, Diels-Alder reactions have been utilized in the synthesis of complex alkaloids where the DKP is part of a larger polycyclic system. nih.gov In these cases, the DKP ring often undergoes tautomerization to form an azadiene, which then participates in the [4+2] cycloaddition. nih.gov

For a simple molecule like this compound, the activation of the ring system would likely be required to facilitate cycloaddition reactions. This could involve the introduction of exocyclic double bonds at the C-3 and/or C-6 positions through condensation reactions. csu.edu.au The resulting unsaturated system would be more amenable to participating in cycloaddition reactions. The bulky tert-butyl group could influence the stereochemical outcome of such reactions due to its steric hindrance.

Oxidation and Reduction Chemistry of the Diketopiperazine Framework

The diketopiperazine framework can undergo both oxidation and reduction reactions, not just at the carbonyl centers. Oxidation of 3,6-dibenzylpiperazine-2,5-diones has been achieved using elemental sulfur, leading to the formation of benzylidene-substituted piperazine-2,5-diones. publish.csiro.au This suggests that the methylene groups at the C-3 and C-6 positions can be oxidized to form exocyclic double bonds.

Reduction chemistry is not limited to the carbonyl groups. The reduction of exocyclic double bonds on the piperazine-2,5-dione ring has been studied in detail. For example, the reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid can yield the mono-reduced product, while catalytic hydrogenation can lead to the fully reduced dibenzylpiperazine-2,5-dione. publish.csiro.au The stereochemical outcome of these reductions can be influenced by the reaction conditions and the catalyst used. publish.csiro.auresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Elemental Sulfur, Triethylamine | Unsaturated DKP | publish.csiro.au |

| Carbonyl Reduction | LiAlH₄ | Piperazine | wikipedia.org |

| Exocyclic Double Bond Reduction | Zn/Acetic Acid or Catalytic Hydrogenation | Saturated DKP | publish.csiro.au |

Hydrolytic Stability and Amide Bond Cleavage

Diketopiperazines are cyclic dipeptides and, as such, can undergo hydrolysis of their amide bonds to yield the corresponding linear dipeptide. Generally, the cyclic structure of DKPs confers greater resistance to enzymatic and chemical hydrolysis compared to their linear counterparts. nih.gov The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituents on the ring. nih.govacs.org

The hydrolysis of the parent piperazine-2,5-dione has been studied, and the reaction is subject to acid and base catalysis. nih.gov For this compound, the bulky tert-butyl group may impart additional steric hindrance around one of the amide bonds, potentially slowing the rate of hydrolytic cleavage at that site. The electronic effect of the tert-butyl group is minimal, so the primary influence would be steric. The stability of the DKP ring is a critical factor, especially in the context of peptide and protein degradation, where DKP formation can be a competing side reaction. acs.orgnih.gov

Synthetic Accessibility and Yield Optimization Strategies

The synthesis of this compound can be approached through several general strategies for DKP synthesis. The most common method is the cyclization of a linear dipeptide precursor. mdpi.com In this case, the dipeptide would be N-tert-butyl-glycyl-glycine or a related dipeptide. The cyclization can be promoted by thermal, acidic, or basic conditions. baranlab.org The C-terminus of the dipeptide is typically activated, for example, as a methyl ester, to facilitate the intramolecular aminolysis. mdpi.com

Yield optimization in DKP synthesis often focuses on minimizing side reactions and ensuring efficient cyclization. For dipeptide cyclization, the choice of solvent and the method of activation of the C-terminus are crucial. Solid-phase synthesis has also been employed for the combinatorial synthesis of DKP libraries, which can offer advantages in terms of purification and automation. researchgate.net

Another synthetic route involves building upon a pre-formed piperazine-2,5-dione core. csu.edu.auresearchgate.net This would involve the N-alkylation of piperazine-2,5-dione with a tert-butylating agent. However, controlling the selectivity to achieve mono-alkylation can be challenging, and di-alkylation is a common side product. researchgate.net To achieve high yields of the mono-substituted product, strategies such as using a large excess of the piperazine-2,5-dione or employing protecting group chemistry are often necessary. acs.orgresearchgate.net

| Synthetic Strategy | Key Steps | Advantages | Challenges | Reference |

| Dipeptide Cyclization | Synthesis of N-tert-butyl dipeptide, cyclization | Good control over stereochemistry | Potential for racemization during cyclization | baranlab.orgmdpi.com |

| N-Alkylation of DKP Core | Reaction of piperazine-2,5-dione with a tert-butylating agent | Simpler starting materials | Difficult to control mono-alkylation | researchgate.net |

| Solid-Phase Synthesis | Resin-bound dipeptide cyclization | High throughput, easier purification | Can have lower yields for some substrates | researchgate.net |

Advanced Spectroscopic and Chromatographic Methods in Research on 1 Tert Butylpiperazine 2,5 Dione

High-Resolution Mass Spectrometry for Molecular Confirmation (HRMS, ESI-TOF)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of 1-tert-butylpiperazine-2,5-dione. Specifically, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provides highly accurate mass measurements, allowing for the determination of the compound's molecular formula with a high degree of confidence.

In typical analyses, the compound is introduced into the mass spectrometer via electrospray ionization, which generates protonated molecules, such as [M+H]⁺. The time-of-flight analyzer then measures the mass-to-charge ratio (m/z) of these ions with exceptional precision. This experimental value is then compared to the calculated theoretical mass of the proposed structure. For instance, the calculated mass for a related compound, C₁₇H₂₅NO₃ + [H⁺], is 292.1913, with a found experimental value of 292.1920, demonstrating the high accuracy of the technique. uva.nl This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion | Calculated m/z | Found m/z | Reference |

| [C₁₆H₂₃NO₃ + H]⁺ | 277.1678 | 277.1679 | uva.nl |

| [C₁₇H₂₅NO₃ + H]⁺ | 292.1913 | 292.1920 | uva.nl |

| [C₁₇H₂₅NO₄ + H]⁺ | 307.1784 | 307.1798 | uva.nl |

| [C₁₈H₂₁F₆NO₃ + H]⁺ | 413.1426 | 413.1444 | uva.nl |

This table showcases the high accuracy of HRMS in determining the molecular weight of various piperazine (B1678402) derivatives.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For the this compound core, one would expect to see characteristic signals for the tert-butyl group protons and the protons on the piperazine ring.

¹³C NMR spectra provide information on the number of different types of carbon atoms and their electronic environments. The carbonyl carbons of the dione (B5365651) moiety typically appear at a distinct downfield chemical shift. For example, in a related piperidine (B6355638) derivative, the carbonyl carbon appears at δ 200.84 ppm, while the carbons of the tert-butyl group are observed at δ 27.97 ppm. uva.nl

Detailed analysis of NMR data, including two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. rsc.org

| Technique | Key Information Provided |

| ¹H NMR | Number and environment of hydrogen atoms. |

| ¹³C NMR | Number and environment of carbon atoms. |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and directly attached carbons. |

This table summarizes the utility of various NMR techniques in the structural analysis of this compound.

Infrared Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹, characteristic of the amide carbonyl groups in the piperazine-2,5-dione ring.

N-H stretching: If the nitrogen atoms are not fully substituted, a band may appear in the region of 3200-3400 cm⁻¹. csu.edu.au

C-H stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the tert-butyl group and the piperazine ring, typically found around 2850-3000 cm⁻¹. rsc.org

C-N stretching: Vibrations for the carbon-nitrogen bonds would also be present.

These spectral fingerprints provide quick confirmation of the presence of the key functional moieties within the molecule.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| Amide C=O | 1650-1750 |

| N-H | 3200-3400 |

| C-H (aliphatic) | 2850-3000 |

This table highlights the expected infrared absorption frequencies for the primary functional groups in this compound.

Chromatographic Techniques for Purification and Purity Assessment (TLC, Column Chromatography, HPLC, LC-MS)

Chromatographic methods are fundamental for the purification of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound. uva.nl A stationary phase, typically silica (B1680970) gel, is packed into a column, and a solvent system (eluent), often a mixture of hexanes and ethyl acetate, is passed through to separate the components of the mixture based on their differing polarities. uva.nl The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the quantitative assessment of purity. sielc.comunodc.org A solution of the compound is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through under high pressure. The retention time of the compound is a characteristic property under specific conditions and can be used for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.comresearchgate.net As the components elute from the HPLC column, they are directly introduced into the mass spectrometer, providing both retention time and mass-to-charge ratio data. This powerful hyphenated technique allows for the confident identification of the main product and any impurities present in the sample.

| Technique | Primary Application |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and solvent system selection. youtube.comgetty.edu |

| Column Chromatography | Preparative purification. uva.nl |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. sielc.comunodc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of components in a mixture. bldpharm.comresearchgate.net |

This table outlines the roles of different chromatographic techniques in the study of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. researchgate.netchemrxiv.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The puckering of the piperazine-2,5-dione ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the tert-butyl substituent. researchgate.net

Stereochemistry: In cases where chiral centers are present, X-ray crystallography can determine the absolute configuration of the molecule.

Intermolecular interactions: It reveals how the molecules pack together in the solid state, including details of hydrogen bonding and other non-covalent interactions. researchgate.net

For example, studies on related piperazine derivatives have used X-ray crystallography to confirm the chair conformation of the piperazine ring and to analyze intermolecular hydrogen bonding patterns. researchgate.netnih.gov

| Structural Information | Provided by X-ray Crystallography |

| Molecular Geometry | Precise bond lengths and angles. |

| Conformation | Ring puckering and substituent orientation. |

| Stereochemistry | Absolute configuration at chiral centers. |

| Crystal Packing | Intermolecular interactions in the solid state. |

This table summarizes the key structural insights gained from X-ray crystallography.

Computational and Theoretical Investigations of 1 Tert Butylpiperazine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and predicting the reactivity of molecules like 1-tert-butylpiperazine-2,5-dione. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, which is fundamental to its chemical behavior.

Researchers utilize DFT calculations to model the electronic structure of piperazine (B1678402) derivatives. researchgate.net These calculations, often performed at levels like B3LYP/6-311g(d,p), can elucidate relationships between the electronic structure and biological receptor affinities. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the nitrogen and oxygen atoms of the amide groups are regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbons are electrophilic. DFT can quantify these properties through calculations of electrostatic potential maps and atomic charges. This information is invaluable for predicting how the molecule will interact with other reagents and for designing new synthetic reactions. preprints.org By integrating these computational insights with experimental data, a more complete picture of the molecule's reactivity can be achieved. preprints.org

Table 1: Key Parameters from DFT Calculations for a Piperazine-2,5-dione Scaffold

| Calculated Parameter | Typical Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms; predicts sites for nucleophilic/electrophilic attack. |

Conformational Analysis of the Piperazine Ring System

The piperazine-2,5-dione ring is a conformationally constrained system. wikipedia.org However, it can still adopt several conformations, with the most common being the thermodynamically favored chair form, as well as boat, and twist-boat conformations. nih.gov The specific conformation adopted is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its biological activity and interaction with other molecules.

The presence of a bulky tert-butyl group at the N1 position significantly influences the conformational equilibrium of the piperazine ring. This substituent introduces considerable steric strain, which can affect the planarity of the diketopiperazine scaffold. wikipedia.org While the parent piperazine-2,5-dione ring is nearly planar, the tert-butyl group can cause puckering to minimize steric repulsion. wikipedia.org Computational methods, such as Potential Energy Surface (PES) scans performed using DFT, can be used to investigate the relative energies of different conformers and identify the most stable geometry. researchgate.net For substituted piperazines, studies have shown that equatorial substitution on the nitrogen is often the most stable form. researchgate.net The interplay between steric interactions of substituents and intermolecular forces ultimately determines the final solid-state conformation. nih.gov

Table 2: Common Conformations of the Piperazine Ring

| Conformation | Description | Relative Stability |

|---|---|---|

| Chair | A staggered conformation resembling a chair. | Generally the most stable, thermodynamically favored conformation for piperazine itself. nih.gov |

| Boat | An eclipsed conformation resembling a boat. | Less stable than the chair form; can be adopted in certain substituted or complexed structures. nih.gov |

| Twist-Boat | A conformation intermediate between the chair and boat forms. | A flexible form that is part of the interconversion pathway between chair and boat conformations. |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, binds to a specific biological target, typically a protein receptor. nih.gov These studies are fundamental in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level, without considering clinical outcomes. nist.gov

The process involves generating a 3D model of the ligand (this compound) and the receptor. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site, calculating a "binding score" or "binding energy" for each pose. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

For piperazine derivatives, docking studies have been used to investigate interactions with targets like bacterial RNA polymerase. nih.govnih.gov The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the target protein. nih.gov For instance, the carbonyl oxygen atoms in the piperazine-2,5-dione ring are excellent hydrogen bond acceptors. This information can guide the design of more potent and selective analogs.

Table 3: Example Data from a Molecular Docking Simulation

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | The predicted free energy of binding between the ligand and the protein. | -7.30 kcal/mol nih.gov |

| Hydrogen Bonds | Key non-covalent interactions that stabilize the complex. | Interaction with ASN-493 residue at a distance of 2.2 Å. nih.gov |

| Inhibitory Constant (Ki) | A measure of the ligand's binding affinity, predicted from the binding energy. | Micromolar (µM) to nanomolar (nM) range. |

| Interacting Residues | The specific amino acids in the protein's binding pocket that interact with the ligand. | e.g., ASN, GLU, LEU, TYR |

Prediction of Steric Effects and Reaction Kinetics using Computational Methods

The bulky tert-butyl group is a defining feature of this compound, and its steric influence is a primary determinant of the molecule's reactivity and kinetics. Computational methods are essential for quantifying these steric effects and predicting how they will impact chemical reactions.

Steric hindrance from the tert-butyl group can block or slow down reactions at adjacent positions, particularly at the C6 carbon of the piperazine ring. Computational models can predict the feasibility and rate of a reaction by calculating the activation energy of the transition state. beilstein-journals.org A higher activation energy, often resulting from steric clashes in the transition state, corresponds to a slower reaction rate. This approach requires significant computational resources to accurately determine transition state structures and energies. beilstein-journals.org

Table 4: Computational Methods for Predicting Steric and Kinetic Effects

| Computational Method | Application | Key Output |

|---|---|---|

| Transition State Theory | Calculating reaction rates from first principles. | Activation Energy (Ea), Reaction Enthalpy (ΔH) beilstein-journals.org |

| Molecular Mechanics (MM) | Simulating steric bulk and conformational strain. | Steric energy, preferred conformations. |

| Machine Learning (ML) Models | Predicting reaction yields and outcomes based on learned data. | Predicted yield, reaction feasibility beilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with reactivity or activity. | Predictive equations linking structure to kinetic parameters. researchgate.net |

AI-Driven Automation in Reaction Optimization and Synthetic Pathway Design

Table 5: Applications of AI in Chemical Synthesis

| AI Application | Description | Impact on Synthesis of this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms suggest disconnection strategies to design a synthetic route. nih.gov | Identifies the most efficient and cost-effective pathways from available precursors. |

| Reaction Condition Optimization | ML models predict the optimal temperature, solvent, and catalyst to maximize yield. preprints.orgpreprints.org | Reduces the number of experiments needed, saving time and resources. |

| Forward Reaction Prediction | Predicts the major products and potential side products of a given reaction. beilstein-journals.org | Validates the feasibility of proposed synthetic steps and helps to avoid unwanted byproducts. |

Exploration of Biological Activities and Structure Activity Relationships Sar of 1 Tert Butylpiperazine 2,5 Dione Derivatives

General Overview of Diketopiperazine Bioactivity Profiles

Diketopiperazines (DKPs), including 1-tert-butylpiperazine-2,5-dione, represent a diverse class of cyclic dipeptides synthesized by a wide array of organisms such as bacteria, fungi, marine microorganisms, and mammals. wikipedia.org These compounds are recognized as privileged structures in medicinal chemistry due to their wide-ranging pharmacological activities. wustl.edu The stable six-membered ring of the DKP scaffold serves as a versatile platform for chemical modifications, leading to derivatives with a broad spectrum of biological effects. wustl.edunih.gov

Natural and synthetic DKPs have demonstrated a variety of bioactivities, including antimicrobial, antiviral, antifungal, and antitumor properties. wikipedia.orgwustl.edu For instance, some DKP derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various human cancer cell lines in vitro. wikipedia.org The biological potential of DKPs has spurred significant interest in their use as scaffolds for drug discovery, aiming to improve upon the often-poor physical and metabolic properties of linear peptides. wikipedia.org

| Bioactivity | Organism/Cell Line | Notable Findings | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Various piperazine (B1678402) derivatives exhibit significant antibacterial properties. | acgpubs.org |

| Antifungal | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Substituted piperazine derivatives have been shown to possess antifungal activity. | acgpubs.org |

| Antitumor | Various human cancer cell lines | DKP derivatives have been extensively investigated for their anticancer properties. | wustl.edu |

| Antiviral | Not specified | DKPs have shown potential as antiviral agents, though their outlook is considered poor compared to existing drugs. | wikipedia.org |

Mechanism of Action Studies in In Vitro and In Vivo (Animal) Models

The mechanisms through which this compound derivatives exert their biological effects are multifaceted and have been investigated in various preclinical models. These studies have shed light on their interactions with cellular machinery, leading to outcomes such as enzyme inhibition and the modulation of key cellular pathways.

Enzyme Inhibition Pathways

Diketopiperazines have been identified as effective platforms for mimicking enzyme active sites. ebrary.net This capability allows them to act as inhibitors for a range of enzymes. For example, certain DKP derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov Specifically, a series of derivatives with a natural 2,5-diketopiperazine skeleton exhibited notable HDAC1 inhibitory activities, with one compound showing an IC50 value of 405 nM. nih.gov These compounds displayed a preference for inhibiting HDAC1-3. nih.gov

Another significant target for DKP derivatives is tubulin polymerization. nih.gov By interfering with this process, these compounds can disrupt microtubule dynamics, which is a key mechanism for anticancer agents. Molecular dynamics simulations have suggested that DKP derivatives can induce conformational changes in tubulin, preventing its assembly. nih.gov The inhibitory activity is often correlated with the binding affinity to tubulin. nih.gov

Furthermore, some DKP dimers have demonstrated inhibitory activity against the PTP1B enzyme, with an IC50 value of 14.2 μM. mdpi.com

Receptor Binding and Ligand Affinity

The DKP scaffold has been utilized to develop ligands with selective affinity for various receptors. For instance, derivatives have been designed to target the kappa opioid receptor (KOR), with structural features influencing their binding profile. nih.gov The presence and location of aromatic moieties, such as a benzyl (B1604629) ring, have been found to be critical for binding affinity, suggesting the importance of pi-pi interactions with the receptor's binding pocket. nih.gov

In the context of histamine (B1213489) receptors, a series of tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives were synthesized and evaluated for their binding properties at the human histamine H3 receptor (hH3R). nih.gov Compounds with a 4-pyridyl-piperazino moiety showed high affinity, with Ki values ranging from 16.0 to 120 nM. nih.gov Docking studies indicated that these substituents could interact with key amino acids in the receptor. nih.gov

Additionally, two-armed receptors based on a diketopiperazine template have been shown to bind selectively to side-chain-protected peptides with high specificity. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction in Cell Lines)

A significant mechanism of action for the anticancer activity of DKP derivatives is the induction of apoptosis. nih.govnih.gov Studies have shown that diketopiperazine disulfides can induce apoptosis in HCT116 colon cancer cells. nih.gov This process is characterized by morphological changes, DNA fragmentation, and the cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP. nih.gov In vivo xenograft models have further confirmed the tumor-inhibiting effects of these compounds. nih.gov

Similarly, 2,6-diketopiperazines have demonstrated selective antiproliferative and apoptotic effects on triple-negative breast cancer cells (MDA-MB-231). nih.gov Flow cytometry analysis revealed that these compounds induce apoptosis, with the percentage of apoptotic cells increasing over time. nih.gov The cell death induced by these DKPs was primarily through apoptosis rather than necrosis. nih.gov

Furthermore, some tryptamine-piperazine-2,5-dione conjugates have been shown to decrease the phosphorylation of oncogenic proteins like ERK and AKT, while increasing levels of cleaved PARP in pancreatic cancer cells, indicating an induction of apoptosis. nih.gov

Impact of the N-tert-Butyl Moiety on Pharmacokinetic Properties (e.g., Lipophilicity)

The introduction of an N-tert-butyl group into the piperazine-2,5-dione structure can significantly influence the pharmacokinetic properties of the resulting derivatives, primarily through its effect on lipophilicity. The tert-butyl group is a bulky, hydrophobic moiety that generally increases the lipophilicity of a molecule. researchgate.netnih.gov This increased lipophilicity can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

An increase in lipophilicity often leads to enhanced membrane permeability, which can improve oral absorption and penetration across biological barriers like the blood-brain barrier. nih.gov However, excessive lipophilicity can also lead to increased metabolic clearance and reduced aqueous solubility, which may negatively affect bioavailability. acs.org

In a study of piperazine derivatives, the presence of substituents like methyl groups in a phenyl ring was found to increase lipophilicity. researchgate.net While not specifically a tert-butyl group, this finding supports the general principle that alkyl substituents enhance lipophilic character. The piperazine core itself, with its two nitrogen atoms, can contribute to improving the pharmacokinetic features of drug candidates due to their pKa values, which can increase water solubility and play a role in bioavailability. nih.gov Therefore, the N-tert-butyl group's lipophilic contribution must be balanced with other structural features to achieve an optimal pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies of Substituted Diketopiperazines (excluding human clinical efficacy)

Structure-activity relationship (SAR) studies of diketopiperazine derivatives have provided valuable insights into the structural requirements for their biological activities. These studies systematically modify the DKP scaffold and evaluate the resulting changes in potency and selectivity.

For DKP derivatives acting as HDAC inhibitors, the substitution pattern on the DKP skeleton is crucial for activity. nih.gov In one study, specific substitutions led to compounds with potent and selective inhibitory activity against HDAC1-3. nih.gov

In the case of KOR ligands, SAR studies have highlighted the importance of an N-benzyl moiety for affinity, with its removal or replacement leading to inactive analogs. nih.gov The position of the benzyl group also significantly affects binding, suggesting specific pi-pi interactions within the KOR binding pocket. nih.gov

For tryptamine-piperazine-2,5-dione conjugates with anticancer activity, SAR studies revealed that the substitution groups on the aldehyde and the benzyl group in the isocyanide play vital roles in determining the inhibitory potency against pancreatic cancer cells. nih.gov For example, a bromo-substituted compound showed better potency than its chloro analogue. nih.gov

In the development of penicillins and cephalosporins containing a piperazine-2,3-dione moiety, SAR studies have been conducted on derivatives substituted at the N(4) position of the piperazine ring to understand their antibacterial spectrum. nih.gov

Furthermore, for DKP derivatives that inhibit tubulin polymerization, introducing hydrophobic groups into the A-ring was found to be favorable for binding and, consequently, for their anti-proliferative activities. nih.gov

| Compound Class | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 1,3-Disubstituted 2,5-Diketopiperazines | HDAC Inhibition | Specific substitutions on the DKP skeleton are crucial for potent and selective HDAC1-3 inhibition. | nih.gov |

| Diketopiperazine Analogs | Kappa Opioid Receptor (KOR) Binding | The presence and position of an N-benzyl moiety are critical for binding affinity, indicating key pi-pi interactions. | nih.gov |

| Tryptamine-piperazine-2,5-dione Conjugates | Anticancer (Pancreatic) | Substituents on the aldehyde and isocyanide components significantly influence inhibitory potency. A bromo group was superior to a chloro group. | nih.gov |

| Piperazine-2,3-dione containing Penicillins/Cephalosporins | Antibacterial | Substitutions at the N(4) position of the piperazine ring modulate the antibacterial spectrum. | nih.gov |

| Diketopiperazine Derivatives | Tubulin Polymerization Inhibition | Introduction of hydrophobic groups into the A-ring enhances binding affinity and anti-proliferative activity. | nih.gov |

Influence of Substituents on Biological Potency

The type and position of substituents on the piperazine-2,5-dione ring are critical determinants of biological potency and selectivity. The introduction of different chemical groups can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn influences how the molecule interacts with biological targets.

Research into various piperazine-2,5-dione derivatives has established clear links between specific substituents and resulting biological activities. For instance, increasing the lipophilicity of these compounds has been shown to be advantageous for their anticancer properties. nih.gov Conversely, certain substitutions, like the addition of phenyl rings at the 3- and 6-positions, can lead to the formation of extensive hydrogen bonding and π-stacking interactions, resulting in poor solubility and limiting further biological investigation. nih.gov

The nature of the substituent dictates the therapeutic area of activity. The hybridization of a piperazine moiety with different aryl, heteroaryl, or acyl groups can yield compounds with activities ranging from antihypertensive to antibacterial. nih.govmdpi.com For example, piperazine derivatives of phenothiazine (B1677639) have demonstrated good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antitubercular effects against Mycobacterium tuberculosis. nih.gov In other cases, linking the piperazine scaffold to dihydro-1,2,4-benzotriazine moieties has produced compounds with significant antihypertensive properties. mdpi.com The potency of these compounds is often directly related to the specific substituents on the piperazine nitrogen. mdpi.com

The following table summarizes research findings on how different substituents on piperazine-based scaffolds influence their biological effects.

| Scaffold/Derivative Class | Substituent Type | Observed Biological Activity/Effect |

| Piperazine-2,5-diones | Increased Lipophilicity | Enhanced anticancer properties. nih.gov |

| Piperazine-2,5-diones | Phenyl groups at C3/C6 | Low lipo-solubility, hindering biological study. nih.gov |

| Phenothiazine-piperazines | Varies | Good antibacterial (Gram-positive) and antitubercular activity. nih.gov |

| Dihydrobenzotriazine-piperazines | Furoyl, Phenyl, etc. | Potent antihypertensive activity. mdpi.com |

| Piperine-derivatives | Amino acid esters | Potent PPARγ agonistic activity. dovepress.com |

Conformational Flexibility and Biological Recognition

Synthetic procedures, such as hydrogenation following the condensation of benzaldehydes with the DKP core, can produce different stereoisomers (e.g., cis and trans). researchgate.netchemrxiv.org The predominance of a particular isomer, often the cis isomer, can be influenced by the reaction conditions. researchgate.netchemrxiv.org The ability to control and identify these isomers is vital for understanding their structure-activity relationships.

Studies on more complex, linked bis(piperazine-2,5-dione) systems have provided significant insight into how substituents govern molecular conformation. In xylylene-linked bis-DKPs, the interplay between attractive intermolecular forces and repulsive steric interactions of substituents is a key factor in determining the solid-state structure. researchgate.net For example, when the side chains are iodomethyl groups, intermolecular interactions cause the monomers to adopt a "C"-shaped conformation. researchgate.net However, if these side chains are converted to less interactive methyl or tert-butyldimethylsilyl ether groups, these specific stabilizing interactions are lost, and the molecules assemble into an infinite linear array. researchgate.net This demonstrates that even distant modifications to substituents can profoundly alter the molecule's global conformation and subsequent supramolecular assembly.

| Compound Structure | Substituent Type at C6/C6' | Resulting Conformation in Solid State | Reference |

| Xylylene-linked bis(piperazine-2,5-dione) | Iodomethyl groups | "C"-shape due to intermolecular interactions. | researchgate.net |

| Xylylene-linked bis(piperazine-2,5-dione) | Methyl or tert-butyldimethylsilyl ethers | Infinite linear array due to lack of specific stabilizing interactions. | researchgate.net |

Role as a Lead Compound for Further Chemical Biology Investigations

The piperazine-2,5-dione moiety is a well-established and valuable scaffold for functionalization to generate new bioactive molecules. researchgate.netchemrxiv.orgchemrxiv.org Its inherent properties, including a rigid backbone and improved stability against enzymatic action, make it an excellent starting point, or lead compound, for drug discovery and chemical biology. nih.gov Researchers are increasingly interested in novel lipophilic compounds centered on the DKP ring for applications such as anticancer therapies. nih.gov

The versatility of the DKP scaffold allows for its use in developing agents for a wide array of biological targets. For instance, derivatives have been investigated as potential peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are relevant for metabolic diseases. dovepress.com Furthermore, the core structure has been incorporated into molecules designed to treat central nervous system disorders like schizophrenia by targeting D2 and 5-HT1A receptors. google.com The ability to hybridize the piperazine ring with other pharmacologically active scaffolds, such as benzotriazines, has led to the development of potent antihypertensive agents. mdpi.com This modular approach, where the DKP core provides a stable framework and peripheral substituents are tuned for specific biological targets, underscores its importance as a lead structure in modern medicinal chemistry. jmchemsci.com

Applications of 1 Tert Butylpiperazine 2,5 Dione and Its Derivatives in Diverse Fields Excluding Direct Clinical Drug Development

Building Blocks in Complex Organic Synthesis

The piperazine-2,5-dione core, particularly when substituted with a tert-butyl group, serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The tert-butyl group provides steric hindrance and influences the molecule's conformation, which can be advantageous in directing the stereochemical outcome of subsequent reactions.

The piperazine-2,5-dione moiety is a valuable scaffold for functionalization to create a diverse array of bioactive molecules. researchgate.net Synthetic strategies often involve either the cyclization of dipeptides or building upon a pre-existing piperazine-2,5-dione core. researchgate.net For instance, derivatives of piperazine-2,5-dione can be accessed through methods like the Ugi cascade reaction, allowing for the creation of extensive compound libraries. nih.gov This approach facilitates the synthesis of conjugates, such as tryptamine-piperazine-2,5-dione derivatives, which are of interest for their biological activities. nih.gov

Furthermore, N-Boc-piperazine, a related precursor, is widely used in organic synthesis. It can undergo Buchwald-Hartwig amination and cross-coupling reactions with various aryl halides to form corresponding amine derivatives. chemicalbook.com This reactivity is instrumental in preparing monosubstituted piperazine (B1678402) intermediates essential for synthesizing a range of bioactive molecules. chemicalbook.com

Catalytic Applications in Chemical Processes

While direct catalytic applications of 1-tert-butylpiperazine-2,5-dione itself are not extensively documented, its derivatives are integral to the synthesis of ligands and catalysts. The piperazine framework can be modified to chelate metal ions, forming organometallic complexes that can act as catalysts in various chemical transformations.

For example, the N-Boc protected form of piperazine is a key component in the preparation of ligands for cross-coupling reactions. chemicalbook.com The ability to introduce functional groups at the nitrogen atoms of the piperazine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Advanced Materials Science and Polymer Chemistry

In the realm of materials science, piperazine derivatives, including those related to this compound, are utilized as monomers or building blocks for the synthesis of functional polymers. The rigid structure of the piperazine-2,5-dione ring can impart desirable thermal and mechanical properties to polymers.

One notable application is in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization. chemicalbook.com These polymers have potential applications in drug delivery and biomaterials. The incorporation of the piperazine moiety can influence the polymer's solubility, self-assembly behavior, and interaction with biological systems.

Agricultural Chemistry and Agrochemical Formulations

The development of novel agrochemicals often involves the synthesis of complex organic molecules with specific biological activities. Piperazine-2,5-dione derivatives serve as scaffolds in the design of new herbicides, fungicides, and insecticides. The structural diversity that can be achieved through the modification of the piperazine-2,5-dione core allows for the optimization of a compound's efficacy and selectivity towards a specific biological target.

Excipients in Pharmaceutical Formulations for Enhanced Delivery (non-clinical mechanism)

Beyond their role as CPEs in transdermal delivery, piperazine derivatives can also function as excipients in various pharmaceutical formulations to improve drug delivery through non-clinical mechanisms. These mechanisms can include enhancing the solubility of poorly soluble drugs, modifying the release profile of a drug from a dosage form, or stabilizing the formulation.

The amphiphilic nature of some piperazine derivatives can be exploited to form micelles or other nano-sized carriers that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility and bioavailability. While specific data on this compound as a pharmaceutical excipient is limited, the chemical principles governing the use of related compounds suggest its potential in this area.

Future Research Directions and Translational Opportunities Non Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of piperazine-2,5-diones exist, ongoing research is focused on developing more efficient, scalable, and environmentally benign routes. A promising approach involves the use of phase transfer catalysis, which allows for a simple and efficient one-step synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones at room temperature with high yields researchgate.net. Another innovative strategy utilizes diboronic acid anhydride as a catalyst for hydroxy-directed peptide bond formations, leading to a concise synthesis of 2,5-diketopiperazines with high atom economy, as the only byproduct is water organic-chemistry.org.

Microwave-assisted solid-phase synthesis has also emerged as a rapid and high-yielding method for preparing diketopiperazines, with the potential for aqueous synthesis when using appropriate resins nih.gov. Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols presents a pathway to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities dicp.ac.cn. The development of a facile protocol for synthesizing mono-Boc-protected DKPs from readily accessible starting materials opens up new avenues for their use as building blocks in peptide synthesis acs.org.

| Synthetic Approach | Key Features | Potential Advantages |

| Phase Transfer Catalysis | One-step synthesis at room temperature. | Simplicity, efficiency, high yields. |

| Diboronic Acid Anhydride Catalysis | Hydroxy-directed peptide bond formation. | High atom economy, water as the only byproduct. |

| Microwave-Assisted Solid-Phase Synthesis | Rapid, high-yielding, potential for aqueous conditions. | Speed, efficiency, green chemistry potential. |

| Palladium-Catalyzed Asymmetric Hydrogenation | Produces chiral piperazin-2-ones. | High stereoselectivity. |

| Mono-Boc-DKP Synthesis Protocol | Facile synthesis of protected building blocks. | Enables use in peptide synthesis. |

Advanced Computational Design of Derivatives with Tuned Properties

Computational modeling and in silico design are becoming indispensable tools for accelerating the discovery of novel molecules with tailored properties. For 1-Tert-butylpiperazine-2,5-dione derivatives, molecular docking simulations can be employed to predict their binding poses and interactions with biological targets nih.gov. This approach has been successfully used to study the interaction of diketopiperazine derivatives with tubulin, providing insights for the development of new anticancer agents nih.govrsc.org.

By using computational design, it is possible to create virtual libraries of this compound analogs and screen them for desired properties, such as enhanced binding affinity to a specific protein or improved physicochemical characteristics. This rational design approach significantly reduces the time and resources required for experimental screening and can guide the synthesis of more potent and selective compounds.

Elucidation of Broader Biological Mechanisms and Targets

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects nih.govnih.govwikipedia.orgmdpi.com. While some biological targets of diketopiperazines are known, such as tubulin nih.govrsc.org, there is a vast and largely unexplored landscape of potential molecular interactions.

Future research should focus on unbiased screening of this compound and its derivatives against a broad range of biological targets to uncover novel mechanisms of action. This could involve high-throughput screening assays against various enzyme families, receptor panels, and protein-protein interactions. A deeper understanding of the structure-activity relationships of this compound class will be crucial for developing new therapeutic agents and research tools. Some diketopiperazine derivatives have shown potential as α-glucosidase inhibitors, suggesting a role in metabolic research nih.gov.

Exploration of Emerging Applications in Non-Pharmaceutical Domains

The applications of this compound and related diketopiperazines are not limited to the pharmaceutical field. These compounds have potential uses in agriculture, material science, and chemical catalysis researchgate.net. For instance, certain 2,5-diketopiperazine derivatives have been investigated for their ability to control plant diseases and promote plant growth google.com. In the food industry, diketopiperazines are recognized as important sensory compounds that contribute to the taste of various products acs.orgwikipedia.org.

In material science, diketopiperazines can serve as monomers for the synthesis of high-performance polymers and polyamides rsc.orgresearchgate.net. The rigid, hydrogen-bonding nature of the DKP ring can impart desirable properties to these materials. Furthermore, the use of 2,5-diketopiperazines as renewable monomers for the synthesis of poly(amino acids) offers a more sustainable alternative to traditional methods that often involve toxic reagents whiterose.ac.ukwhiterose.ac.uk. The catalytic potential of diketopiperazines is also an area of active investigation youtube.com.

| Domain | Potential Application |

| Agriculture | Plant disease control, plant growth promotion. |

| Food Science | Flavor and sensory compounds. |

| Material Science | Monomers for high-performance polymers and polyamides. |

| Green Chemistry | Renewable monomers for poly(amino acid) synthesis. |

| Catalysis | Asymmetric synthesis. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of automated synthesis with high-throughput screening is revolutionizing the discovery of new molecules. Automated platforms can rapidly synthesize libraries of this compound derivatives, which can then be screened for biological activity or other desired properties in a high-throughput fashion sciengine.comlifeboat.combiotage.comcem.debiotage.com. This approach significantly accelerates the discovery and optimization of lead compounds.

Solid-phase synthesis of diketopiperazines is particularly well-suited for automation and the creation of combinatorial libraries nih.govnih.govumn.edu. By combining diverse amino acid building blocks, vast libraries of diketopiperazine derivatives can be generated and screened. This powerful combination of technologies will undoubtedly play a crucial role in unlocking the full potential of the this compound scaffold in various scientific disciplines.

Q & A

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Ground hypotheses in established theories (e.g., lock-and-key model for enzyme inhibition). Use conceptual frameworks like "structure-activity relationships (SAR)" to guide derivative design. Link findings to prior work on piperazine-based drugs (e.g., antihistamines or antipsychotics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.